molecular formula C20H23ClN4O B1231981 2-(1-(2-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-2-yl)ethanol CAS No. 841253-81-4

2-(1-(2-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-2-yl)ethanol

Cat. No.: B1231981
CAS No.: 841253-81-4
M. Wt: 370.9 g/mol
InChI Key: TZWSGOPCLUTFBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-(2-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-2-yl)ethanol is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methylpyrazolopyrimidine core, and a piperidinyl ethanol moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the synthesis of novel compounds.

Biology

In biological research, 2-(1-(2-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-2-yl)ethanol is investigated for its potential biological activities. It may exhibit properties such as enzyme inhibition, receptor binding, or modulation of biological pathways.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-2-yl)ethanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolopyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolopyrimidine ring.

    Introduction of the chlorophenyl group: The chlorophenyl group is introduced through a substitution reaction, often using chlorinated aromatic compounds and suitable catalysts.

    Attachment of the piperidinyl ethanol moiety: This step involves the reaction of the pyrazolopyrimidine intermediate with piperidinyl ethanol under specific conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(1-(2-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-2-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their respective reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.

Comparison with Similar Compounds

Similar Compounds

    2-(1-(2-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-2-yl)ethanol: shares similarities with other pyrazolopyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-[1-[2-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperidin-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O/c1-14-12-20(24-10-3-2-4-17(24)9-11-26)25-19(22-14)13-18(23-25)15-5-7-16(21)8-6-15/h5-8,12-13,17,26H,2-4,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWSGOPCLUTFBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)N3CCCCC3CCO)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390498
Record name 2-(1-(2-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-2-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

841253-81-4
Record name 2-(1-(2-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-2-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.